

Downstream Effectors of BMS-817378 in Lung Cancer Cells: A Technical Guide

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Compound of Interest

Compound Name: BMS-817378

Cat. No.: B560353

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Introduction

BMS-817378, also known as BMS-777607, is a potent, orally bioavailable, multi-targeted small molecule kinase inhibitor. It primarily targets the c-Met receptor tyrosine kinase and other members of the TAM (Tyro3, Axl, Mer) family of kinases, which are frequently dysregulated in various malignancies, including non-small cell lung cancer (NSCLC). Aberrant activation of these signaling pathways can drive tumor growth, proliferation, survival, invasion, and metastasis. This technical guide provides an in-depth overview of the downstream effects of **BMS-817378** in lung cancer cells, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling cascades.

Core Mechanism of Action

BMS-817378 functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors and preventing autophosphorylation and subsequent activation of downstream signaling pathways. Its high affinity and selectivity for c-Met, Axl, Ron, and Tyro3 make it a valuable tool for investigating the roles of these kinases in lung cancer pathophysiology and as a potential therapeutic agent.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations (IC50) of **BMS-817378** against its primary targets and its effects on various lung cancer cell lines.

Table 1: In Vitro Kinase Inhibition

Target	IC50 (nM)	Assay Type
c-Met	3.9	Cell-free
Axl	1.1	Cell-free
Ron	1.8	Cell-free
Tyro3	4.3	Cell-free
c-Met Autophosphorylation	<1 (in PC-3 and DU145 cells); 20 (in GTL-16 cell lysates)	Cell-based

Table 2: Effects on Lung Cancer Cell Lines

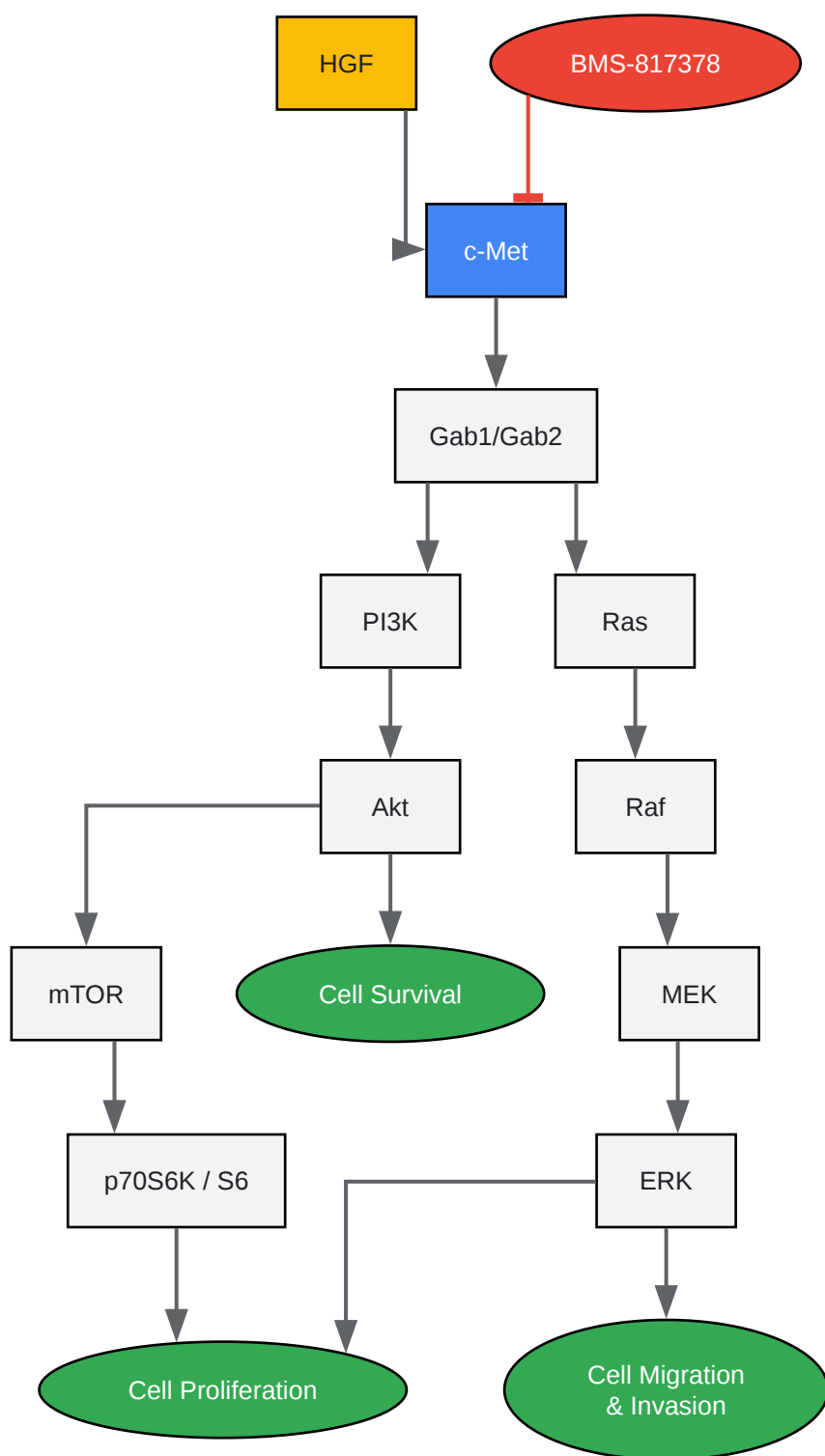
Cell Line	Assay	Endpoint	IC50 / Effect
H1993	Proliferation	Inhibition of cell growth	Selective inhibition noted
KHT (murine sarcoma)	Migration & Invasion	Inhibition of cell movement	IC50 < 0.1 µM
GTL-16 (gastric carcinoma)	Proliferation	Inhibition of cell growth	Selective inhibition noted

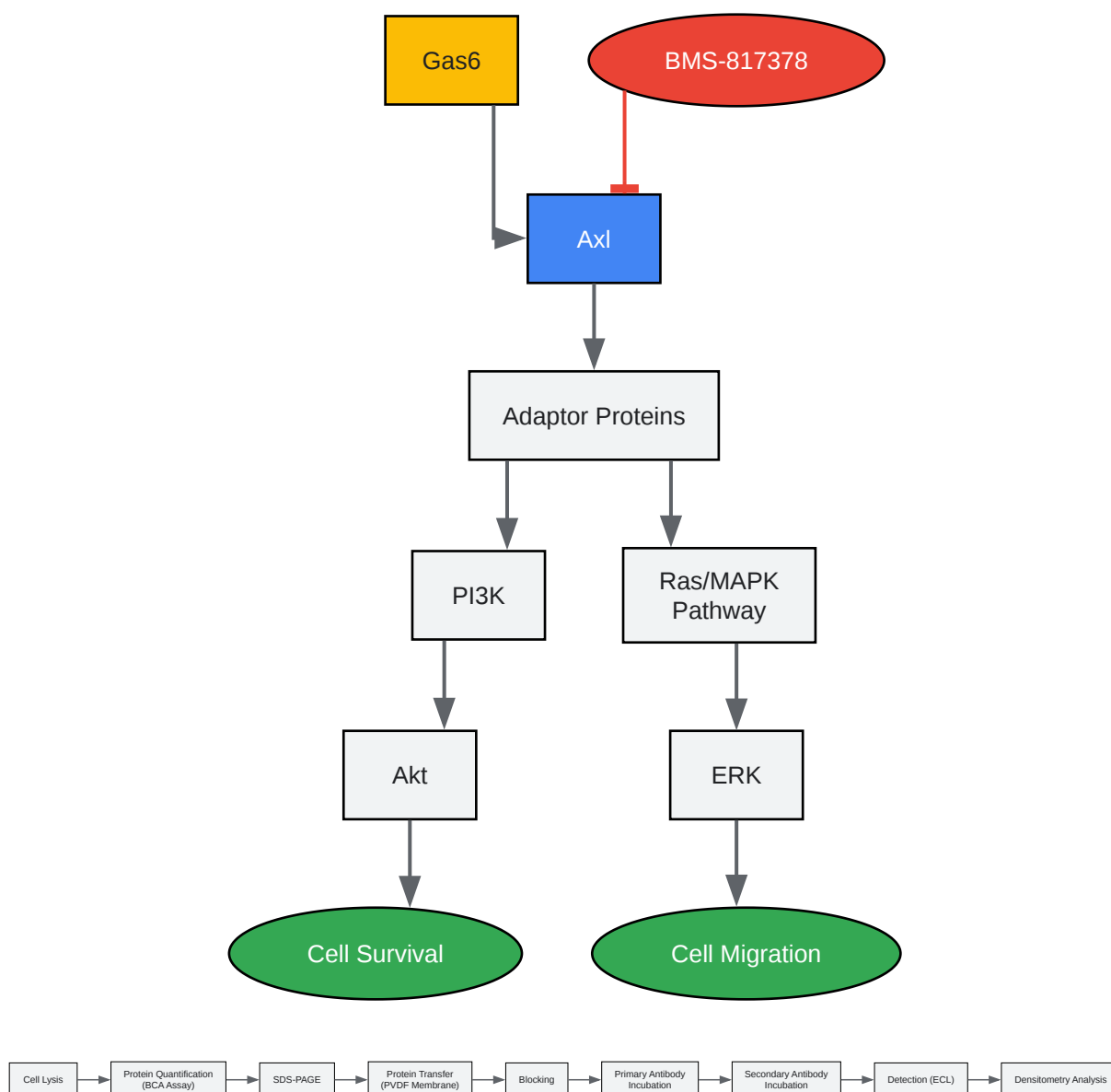
Signaling Pathways Affected by BMS-817378

BMS-817378 primarily disrupts the signaling cascades downstream of the c-Met and Axl receptor tyrosine kinases. Inhibition of these receptors leads to a reduction in the phosphorylation and activation of key effector molecules involved in cell survival, proliferation, and motility.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, creating docking sites for adaptor proteins such as GRB2-associated-binding protein 1 (Gab1) and Gab2. This leads to the activation of two major downstream pathways: the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Ras/Mitogen-activated protein kinase (MAPK) pathway (ERK). **BMS-817378** blocks the initial autophosphorylation of c-Met, thereby preventing the activation of these cascades.





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